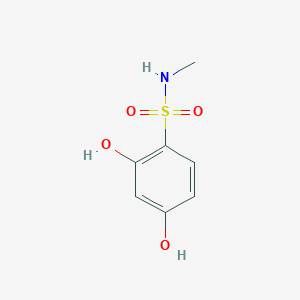
2,4-Dihydroxy-N-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxy-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide group attached to an aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-N-methylbenzene-1-sulfonamide typically involves the sulfonation of 2,4-dihydroxy-N-methylbenzene. The reaction is carried out by treating the aromatic compound with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually performed at low temperatures to prevent over-sulfonation and to ensure the selective formation of the desired sulfonamide product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
化学反应分析
Types of Reactions
2,4-Dihydroxy-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
2,4-Dihydroxy-N-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dihydroxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in various applications .
相似化合物的比较
Similar Compounds
- 4-Hydroxy-N-methylbenzene-1-sulfonamide
- 2-Methylbenzene-1-sulfonamide
- 1,2-Dihydroxy-4-methylbenzene
Uniqueness
Compared to similar compounds, 2,4-Dihydroxy-N-methylbenzene-1-sulfonamide is unique due to the presence of two hydroxyl groups on the aromatic ring. This structural feature enhances its reactivity and allows for a broader range of chemical modifications. Additionally, the compound’s specific arrangement of functional groups contributes to its distinct biological and chemical properties .
属性
CAS 编号 |
116039-48-6 |
|---|---|
分子式 |
C7H9NO4S |
分子量 |
203.22 g/mol |
IUPAC 名称 |
2,4-dihydroxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO4S/c1-8-13(11,12)7-3-2-5(9)4-6(7)10/h2-4,8-10H,1H3 |
InChI 键 |
ZQNLMPBQYZTAGC-UHFFFAOYSA-N |
规范 SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



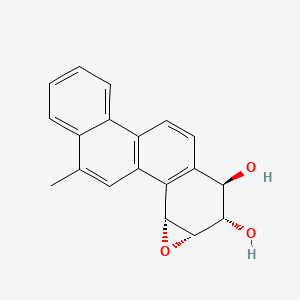

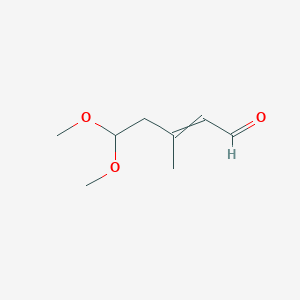
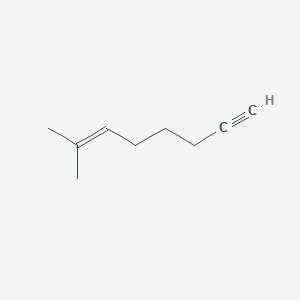
![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
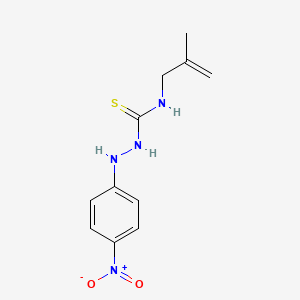
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
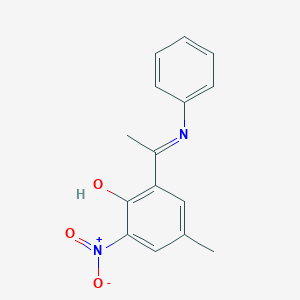

![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)
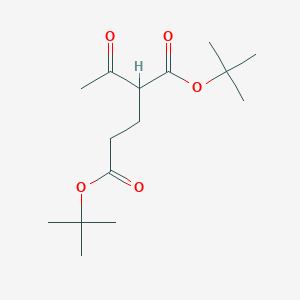
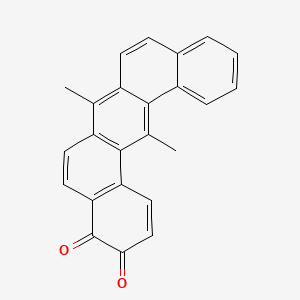
acetate](/img/structure/B14310976.png)
